molecular formula C16H21N2O2S+ B10759417 1-N-(4-Sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium

1-N-(4-Sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium

Cat. No.: B10759417
M. Wt: 305.4 g/mol
InChI Key: UXBCHTZINZNVRG-UHFFFAOYSA-N
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Description

1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM is a chemical compound with a molecular formula of C16H21N2O2S It is known for its unique structure, which includes a pyridinium ring substituted with methyl groups and a sulfamoylphenyl-ethyl side chain

Preparation Methods

The synthesis of 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM involves several steps. One common method includes the reaction of 2,4,6-trimethylpyridine with 4-sulfamoylphenyl-ethyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the positions ortho to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Scientific Research Applications

1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM primarily involves the inhibition of carbonic anhydrase enzymes. The sulfamoyl group interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the specific carbonic anhydrase isoform targeted .

Comparison with Similar Compounds

1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM can be compared to other sulfonamide-based inhibitors of carbonic anhydrase, such as acetazolamide and methazolamide. While these compounds share a similar mechanism of action, this compound is unique due to its pyridinium ring structure, which may confer different pharmacokinetic properties and enzyme selectivity. Other similar compounds include sulfanilamide and sulfamethoxazole, which also contain the sulfonamide functional group but differ in their overall structure and specific applications .

Properties

Molecular Formula

C16H21N2O2S+

Molecular Weight

305.4 g/mol

IUPAC Name

4-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H21N2O2S/c1-12-10-13(2)18(14(3)11-12)9-8-15-4-6-16(7-5-15)21(17,19)20/h4-7,10-11H,8-9H2,1-3H3,(H2,17,19,20)/q+1

InChI Key

UXBCHTZINZNVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)CCC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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